6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Descripción general

Descripción

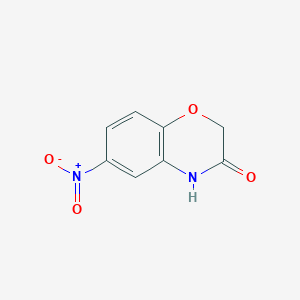

6-Nitro-2H-1,4-benzoxazin-3(4H)-one (CAS: 81721-87-1) is a nitro-substituted derivative of the benzoxazinone family, a class of nitrogen- and oxygen-containing heterocyclic compounds. Benzoxazinones are widely recognized for their biological relevance in plants, particularly as defense metabolites in cereals like maize, wheat, and rye . While natural benzoxazinoids (BXs) such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one) and DIBOA (2,4-dihydroxy-1,4-benzoxazin-3(4H)-one) feature hydroxyl and methoxy substituents , 6-nitro-BX is synthetically modified with a nitro group at position 4. The compound has a molecular formula of C₈H₆N₂O₄ and a molecular weight of 194.15 g/mol, with a purity of ≥97% in commercial preparations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the nitration of 2H-1,4-benzoxazin-3(4H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

6-Nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 6-amino-2H-1,4-benzoxazin-3(4H)-one.

Substitution: Formation of substituted benzoxazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Nitro-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity, disruption of cellular processes, and induction of cell death in certain biological systems .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The benzoxazinone core structure is shared among natural and synthetic derivatives, but substituents critically influence their properties:

Key Observations :

- The nitro group in 6-nitro-BX is a strong electron-withdrawing group, enhancing stability and altering redox properties compared to electron-donating hydroxyl/methoxy groups in DIMBOA and DIBOA .

- Natural BXs like DIMBOA are prone to degradation into benzoxazolinones (e.g., MBOA, BOA), which exhibit reduced phytotoxicity .

Comparative Insights :

- Natural BXs exhibit broad-spectrum defense properties but degrade rapidly. The nitro group in 6-nitro-BX may enhance durability in agricultural applications.

- Piperazine and triazole modifications in synthetic analogs (e.g., ) suggest strategies to optimize 6-nitro-BX's efficacy through functional group additions.

Physicochemical Properties

- Solubility : 6-Nitro-BX’s nitro group reduces polarity compared to hydroxyl-rich DIMBOA, likely decreasing water solubility but improving lipid membrane penetration .

- Stability : Nitro-substituted aromatics are generally resistant to hydrolysis and oxidation, contrasting with hydroxylated BXs, which degrade under UV light or enzymatic action .

Actividad Biológica

6-Nitro-2H-1,4-benzoxazin-3(4H)-one (often abbreviated as 6-Nitro-BX) is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential applications in pest management.

Chemical Structure and Properties

This compound features a benzoxazine ring with a nitro group at the 6-position. Its molecular formula is CHNO, and it has a molecular weight of approximately 194.15 g/mol. The presence of the nitro group is crucial as it contributes to the compound's reactivity and biological activity.

Antimicrobial Properties

6-Nitro-BX has been shown to exhibit notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some pathogens are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that 6-Nitro-BX could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anti-inflammatory Activity

Research indicates that compounds similar to 6-Nitro-BX possess anti-inflammatory properties. A study evaluating various benzoxazine derivatives found that certain substitutions on the benzoxazine ring could enhance COX-1 and COX-2 inhibition, which are key enzymes in the inflammatory pathway. The nitro substitution at position 6 was associated with increased potency compared to other derivatives .

Pest Management Applications

The compound's biological activity extends into agricultural applications, particularly in pest management. Ongoing research is exploring its efficacy as a biopesticide, leveraging its antimicrobial properties to control plant pathogens and pests without the harmful effects associated with conventional pesticides .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various benzoxazine derivatives, including 6-Nitro-BX. The study highlighted its effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as a therapeutic agent .

Case Study 2: Inhibition of COX Enzymes

Another investigation focused on the anti-inflammatory properties of benzoxazine derivatives, where 6-Nitro-BX was tested for its ability to inhibit COX-1 and COX-2 enzymes. The results indicated that it exhibited significant inhibition rates comparable to established anti-inflammatory drugs like ibuprofen, supporting its potential use in pain management therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-Nitro-2H-1,4-benzoxazin-3(4H)-one?

A common synthetic route involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of 6-bromo-2H-1,4-benzoxazin-3(4H)-one with nitro-substituted boronic esters under inert atmosphere (e.g., argon) can introduce the nitro group at the 6-position. Key steps include:

- Pre-activation of the boronic ester with a base (e.g., K₂CO₃).

- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in THF or dioxane at 80–100°C.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry and purity. The nitro group induces deshielding of adjacent protons (δ 7.5–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or electron impact (EI) modes to verify molecular weight (C₈H₆N₂O₄, MW 194.15 g/mol).

- Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect trace impurities .

Q. How should researchers handle solubility and stability challenges during experiments?

- Solubility: Dissolve in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For crystallography, use chloroform/ethanol mixtures.

- Stability: Store under inert gas at –20°C to prevent nitro group reduction. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can structural modifications of this compound optimize phytotoxic activity?

- Halogenation: Introducing Cl or F at the 6- or 7-position (e.g., 6-Cl or 7-F derivatives) enhances herbicidal selectivity. For example, 7-fluoro derivatives show 3-fold higher inhibition of Avena fatua compared to wheat .

- Side-chain functionalization: Propanoyloxy or cyclopropyl groups at the 4-position improve bioavailability. Use QSAR models to predict optimal steric/electronic parameters (e.g., dipole moment < 4.5 Debye) .

Q. What methodologies resolve discrepancies in bioactivity data across studies?

- Standardized bioassays: Use Avena fatua (wild oat) and Echinochloa crus-galli (barnyard grass) as model weeds with IC₅₀ comparisons against non-target crops (e.g., wheat, rice).

- Statistical validation: Apply ANOVA or Tukey’s HSD test to compare dose-response curves. Address solvent effects (e.g., DMSO ≤ 1% v/v) and control for microbial degradation in soil studies .

Q. How can X-ray crystallography aid in understanding structure-activity relationships?

- Crystal structure analysis: Resolve the screw-boat conformation of the benzoxazine ring, which influences hydrogen bonding (N–H⋯O interactions) and molecular packing. For example, 6-chloro derivatives form intermolecular H-bonds along the b-axis, correlating with enhanced stability .

- Docking studies: Use solved structures (e.g., PDB entries) to model interactions with target enzymes like acetolactate synthase (ALS) .

Q. What are the biodegradation pathways of this compound in soil?

- Aerobic degradation: Nitroreductases from Pseudomonas spp. reduce the nitro group to amine intermediates. Monitor metabolites via LC-MS/MS (e.g., m/z 195 → 178 transition for dehydroxylated products).

- Half-life estimation: Use first-order kinetics in loamy soil (pH 6.5–7.0) under controlled moisture (20–30% water-holding capacity). Typical t₁/₂ ranges: 7–14 days .

Q. How can researchers validate synthetic intermediates using orthogonal analytical techniques?

- Cross-validation: Compare NMR data with computational predictions (e.g., DFT-optimized structures). For nitro intermediates, confirm NO₂ stretching vibrations via FTIR (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).

- Purity thresholds: Require ≥95% purity (HPLC) for biological testing. Use preparative HPLC for challenging separations .

Propiedades

IUPAC Name |

6-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-8-4-14-7-2-1-5(10(12)13)3-6(7)9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYXDJBNODSRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377093 | |

| Record name | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81721-87-1 | |

| Record name | 6-Nitro-4H-benzo[1,4]oxazin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81721-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.